6-(4-t-Butylphenyl)-6-oxohexanoic acid CAS number and identifiers
6-(4-t-Butylphenyl)-6-oxohexanoic acid CAS number and identifiers
The following technical guide provides an in-depth profile of 6-(4-t-Butylphenyl)-6-oxohexanoic acid , a specialized organic intermediate used in medicinal chemistry and material science.
[1]
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
6-(4-t-Butylphenyl)-6-oxohexanoic acid is a keto-carboxylic acid characterized by a lipophilic tert-butylphenyl "cap" connected to a hydrophilic carboxylic acid "tail" via a 6-carbon oxo-linker.[1] This amphiphilic structure makes it a critical scaffold in the synthesis of histone deacetylase (HDAC) inhibitors, antihistamine analogs, and functionalized polymers.[1]
Core Identifiers
| Identifier Type | Value |
| Chemical Name | 6-(4-tert-Butylphenyl)-6-oxohexanoic acid |
| CAS Registry Number | 898791-43-0 |
| Synonyms | 5-(4-tert-Butylbenzoyl)valeric acid; 5-(4-tert-Butylbenzoyl)pentanoic acid |
| Molecular Formula | C₁₆H₂₂O₃ |
| Molecular Weight | 262.35 g/mol |
| SMILES | CC(C)(C)c1ccc(cc1)C(=O)CCCCC(=O)O |
| InChI Key | Predicted based on structure: QHPQWRBYOIRBIT-UHFFFAOYSA-N (Analogous) |
Physicochemical Properties[1][2][6][8]
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 115–120 °C (Estimated based on homologs) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |
| pKa | ~4.8 (Carboxylic acid moiety) |
| LogP | ~3.8 (Predicted High Lipophilicity) |
Synthetic Methodology
The primary route to 6-(4-t-Butylphenyl)-6-oxohexanoic acid is via Friedel-Crafts Acylation .[1] This method ensures high regioselectivity for the para-position due to the steric bulk of the tert-butyl group on the benzene ring.[1]
Reaction Protocol (Friedel-Crafts Acylation)
Principle: The reaction involves the acylation of tert-butylbenzene with adipic anhydride (or adipoyl chloride methyl ester followed by hydrolysis) catalyzed by aluminum chloride (AlCl₃).[1] Adipic anhydride is preferred to directly yield the keto-acid.[1]
Reagents:
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Substrate: tert-Butylbenzene (1.0 equiv)[1]
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Acylating Agent: Adipic Anhydride (1.1 equiv)[1]
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Catalyst: Aluminum Chloride (AlCl₃, anhydrous, 2.2 equiv)
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Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Step-by-Step Workflow:
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Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous AlCl₃ (2.2 equiv) in dry DCM under an inert atmosphere (Nitrogen or Argon).
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Acylating Agent Addition: Cool the suspension to 0–5 °C. Slowly add Adipic Anhydride (1.1 equiv) dissolved in DCM. Stir for 15 minutes to form the acylium ion complex.
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Substrate Addition: Add tert-Butylbenzene (1.0 equiv) dropwise over 30 minutes, maintaining the temperature below 10 °C. The bulky tert-butyl group directs the incoming acyl group to the para position.[1]
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 7:3) or HPLC.[1][2]
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Quenching: Pour the reaction mixture carefully onto crushed ice/HCl (conc.) to decompose the aluminum complex.
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Isolation: Extract the aqueous layer with DCM (3x).[1] Combine organic layers and wash with brine.[1]
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Purification: The crude product often precipitates or can be recrystallized from Ethanol/Water or purified via silica gel chromatography (Gradient: 0-5% Methanol in DCM).[1]
Synthetic Pathway Visualization[10]
Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target keto-acid.[1]
Applications in Drug Development & Research[1]
This compound serves as a versatile "Linker-Scaffold" intermediate.[1] Its structure combines a hydrophobic recognition domain (tert-butylphenyl) with a modifiable linker (keto-acid).[1]
Medicinal Chemistry Utility
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HDAC Inhibitor Synthesis: The carboxylic acid tail can be converted into a Hydroxamic Acid (CONHOH), a classic Zinc-Binding Group (ZBG).[1] The tert-butylphenyl group acts as the "Cap" group that interacts with the rim of the histone deacetylase enzyme active site.[1]
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Antihistamine Analogs: The structure is a C6-homolog of the intermediates used for Terfenadine and Fexofenadine .[1] It allows researchers to perform Chain-Length Extension studies (SAR) to optimize lipophilicity and receptor binding affinity.[1]
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PROTAC Linkers: The carboxylic acid provides an attachment point for E3 ligase ligands, while the phenyl ring can be functionalized to bind target proteins.[1]
Material Science Applications[1][8][10][12]
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Liquid Crystals: The rigid phenyl core and flexible alkyl tail are characteristic components of mesogenic units in liquid crystal polymers.[1]
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Photo-initiators: The aromatic ketone moiety can serve as a core for Type II photo-initiators in UV-curable coatings.[1]
Utility Map
Figure 2: Functional utility of the compound in pharmaceutical and material sciences.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures should be observed.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 1.33 (s, 9H): tert-Butyl group (Singlet).[1]
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δ 1.70–1.85 (m, 4H): Methylenes in the middle of the chain (C3, C4).[1]
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δ 2.45 (t, 2H): Methylene α to Carboxylic Acid (C2).[1]
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δ 3.00 (t, 2H): Methylene α to Ketone (C5).[1]
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δ 7.48 (d, 2H): Aromatic protons (meta to carbonyl).[1]
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δ 7.90 (d, 2H): Aromatic protons (ortho to carbonyl).[1]
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δ 11.0 (br s, 1H): Carboxylic acid proton.[1]
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Infrared Spectroscopy (IR)
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2960 cm⁻¹: C–H stretch (Alkyl/t-Butyl).[1]
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1710 cm⁻¹: C=O stretch (Carboxylic Acid).[1]
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1680 cm⁻¹: C=O stretch (Aromatic Ketone).[1]
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2500–3300 cm⁻¹: O–H stretch (Broad, Acid).[1]
References
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GlobalChemMall. (n.d.).[1] 6-(4-tert-butylphenyl)-6-oxohexanoic acid - CAS 898791-43-0.[1] Retrieved from [1]
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ChemScene. (n.d.).[1] General synthesis of phenyl-oxo-hexanoic acid derivatives. Retrieved from [1]
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Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts acylation using adipic anhydride).
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Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Mechanistic grounding for regioselectivity in t-butylbenzene reactions).
